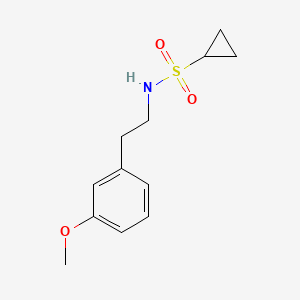
N-(3-methoxyphenethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves a multi-step process starting with 4-methoxyphenethylamine reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent molecule. This is then treated with various alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a solvent and LiH as an activator to produce a series of new derivatives. The structural characterization of these derivatives was confirmed by spectroscopic techniques and elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was elucidated through crystallography, revealing its potential as a molecule with antiproliferative activity. This compound was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile .
Chemical Reactions Analysis
The Rhodium(II)-catalyzed intramolecular cycloisomerizations of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles produce highly functionalized polycyclic N-heterocycles via a rhodium imino carbene intermediate. This reaction showcases the versatility of cyclopropane derivatives in synthesizing complex heterocyclic structures . Additionally, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate lead to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity, demonstrating the synthetic utility of such methodologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were inferred from their structural characterization. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with one derivative showing significant inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease. The kinetic mechanism of inhibition was analyzed, revealing that one derivative forms an irreversible enzyme inhibitor complex .
Applications De Recherche Scientifique
Synthesis of Sulfonylcyclopropanes
Sulfonyl substituted cyclopropanes are generated through the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes. The reaction with cis- and trans-2-butene is stereospecifically cis, suggesting that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen et al., 2010).
Asymmetric Cyclopropanations
Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a general method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. A detailed study determined the key factors controlling enantioselectivity, highlighting the importance of cyclic N-(arylsulfonyl)amino acids as ligands (Davies et al., 1996).
Lewis Acid Catalyzed Annulations
The Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides yields cyclopentene sulfonamides in good to excellent yield. This process provides a route to 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Enzyme Inhibitory Kinetics Mechanism
A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their inhibitory effects on acetylcholinesterase. This study is part of an ongoing effort to develop novel therapeutic agents for Alzheimer’s disease, indicating potential applications of related compounds in medical research (Abbasi et al., 2018).
Antitumor Activity
Indazole arylsulfonamides were synthesized and examined as human CCR4 antagonists, with specific substitutions enhancing potency. This research contributes to the understanding of how sulfonamide derivatives can be used to inhibit tumor growth and may inform the design of new cancer treatments (Procopiou et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXMXNDYRDIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)
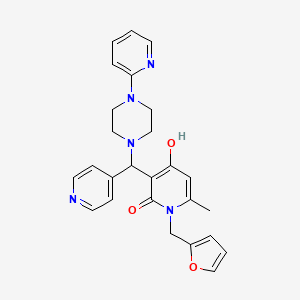
![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
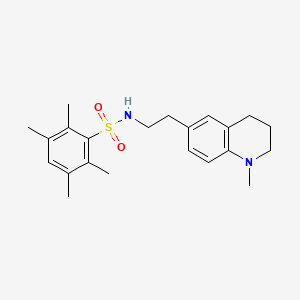
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
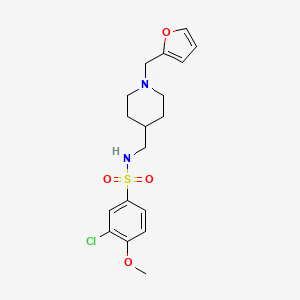
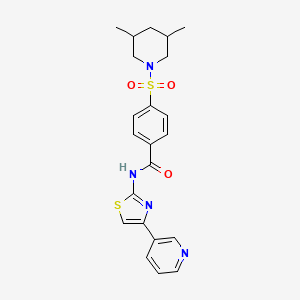
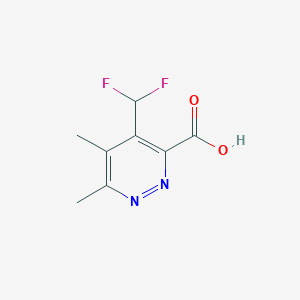
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
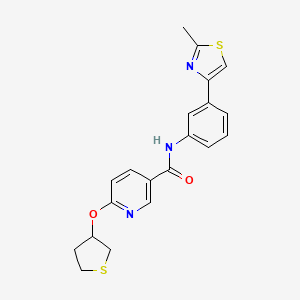
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)